rel-N,N-dimethyl-2-((3aR,7aS)-octahydro-1H-isoindol-4-yloxy)acetamide
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Overview
Description
“rel-N,N-dimethyl-2-((3aR,7aS)-octahydro-1H-isoindol-4-yloxy)acetamide” is a complex organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rel-N,N-dimethyl-2-((3aR,7aS)-octahydro-1H-isoindol-4-yloxy)acetamide” typically involves multiple steps, including the formation of the isoindoline ring system and subsequent functionalization to introduce the acetamide group. Common synthetic routes may involve:
Cyclization Reactions: Formation of the isoindoline ring through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the acetamide group via reactions such as amidation or acylation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted acetamides, amines, or oxidized derivatives.
Scientific Research Applications
Chemistry
In chemistry, “rel-N,N-dimethyl-2-((3aR,7aS)-octahydro-1H-isoindol-4-yloxy)acetamide” may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, this compound could be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential, including as drug candidates for various diseases.
Industry
In industrial applications, the compound could be used in the development of new materials, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of “rel-N,N-dimethyl-2-((3aR,7aS)-octahydro-1H-isoindol-4-yloxy)acetamide” would depend on its specific biological target. Potential mechanisms could involve:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Interaction: Binding to receptors and modulating their activity.
Pathway Modulation: Affecting specific biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: A simpler acetamide derivative with similar functional groups.
Isoindoline Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
The uniqueness of “rel-N,N-dimethyl-2-((3aR,7aS)-octahydro-1H-isoindol-4-yloxy)acetamide” lies in its specific combination of functional groups and stereochemistry, which may confer unique biological or chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-[[(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-yl]oxy]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-14(2)12(15)8-16-11-5-3-4-9-6-13-7-10(9)11/h9-11,13H,3-8H2,1-2H3/t9-,10+,11?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGRBNIOVWDYHT-JKIOLJMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1CCCC2C1CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)COC1CCC[C@H]2[C@@H]1CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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